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molecular formula C7H12N2 B8636052 2,3,5,6,7,7a-Hexahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 773822-00-7

2,3,5,6,7,7a-Hexahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No. B8636052
M. Wt: 124.18 g/mol
InChI Key: MVPRTQUJUCFIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05631266

Procedure details

Compound (II) is reacted with N-tosyl-L-prolyl chloride in an organic solvent such as methylene chloride or chloroform or in a mixture of water and the said organic solvents in the presence of an organic base such as triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or an inorganic base such as sodium bicarbonate or sodium carbonate at -20° C. to 30° C. to give Compound (a). Compound (a) may also be prepared by reacting Compound (II) with N-protected L-proline in a solvent such as N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), acetonitrile or chloroform in the presence of an organic or inorganic base such as triethylamine, DBU or DBN and dicyclokexyl carbodiimide. Compound (a) is subjected to column chromatography and acid-catalized hydrolysis to obtain Compound (IIa) and Compound (IIa').
[Compound]
Name
Compound ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
Compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Compound ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
N1CCC[C@H]1C(O)=O.[N:9]12[CH2:19][CH2:18][CH2:17][N:16]=[C:15]1[CH2:14][CH2:13]CC[CH2:10]2.N12CCCC1=NCCC2.N=C=N>C(N(CC)CC)C.C(Cl)(Cl)Cl.C(#N)C.CS(C)=O.CN(C)C=O>[CH:17]12[CH2:10][NH:9][CH2:19][C:18]1=[CH:13][CH2:14][CH2:15][NH:16]2

Inputs

Step One
Name
Compound ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCCN=C2CCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=C=N
Step Ten
Name
Compound ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain Compound (IIa) and Compound (IIa')

Outcomes

Product
Name
Type
Smiles
C12NCCC=C2CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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